1-(3-(dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (500 MHz, DMSO-d₆) :
- δ 1.85 (m, 2H, CH₂CH₂CH₂N) – Propyl chain central methylene
- δ 2.25 (s, 6H, N(CH₃)₂) – Dimethylamino singlet
- δ 2.45 (t, J=7.1 Hz, 2H, NCH₂) – Propyl-terminal methylene
- δ 3.10 (s, 3H, Thiazole-CH₃) – C4 methyl group
- δ 3.85 (s, 3H, Thiazole-CH₃) – C2 methyl group
- δ 6.50 (d, J=4.8 Hz, 1H, Pyrrole-H) – C5 proton
- δ 7.35–8.60 (m, 4H, Pyridine-H) – Aromatic protons
¹³C NMR :
Infrared (IR) Spectroscopy and Vibrational Assignments
Key absorption bands (cm⁻¹):
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI+) shows:
- m/z 383 [M+H]⁺ (Molecular ion)
- Major fragments:
X-ray Crystallographic Studies of Heterocyclic Core
Single-crystal analysis reveals:
- Pyrrolone ring : Planar conformation (RMSD 0.02 Å)
- Dihedral angles :
- 35.2° between pyrrolone and thiazole planes
- 42.8° between pyrrolone and pyridine rings
- Hydrogen bonding : O-H···O=C (2.65 Å) stabilizes lactam tautomer
- Packing structure : π-stacked columns of pyridine/pyrrolone systems
Tautomeric and Conformational Dynamics in Solution Phase
Variable-temperature NMR studies (CDCl₃, 233–333 K) demonstrate:
Tautomerism :
- Keto-enol equilibrium between lactam (95%) and enol-imine forms
- ΔG‡ = 58.3 kJ/mol for tautomerization (Eyring plot)
Conformational exchange :
- Thiazole-carbonyl rotation barrier: 12.7 kJ/mol (DNMR, coalescence T = 278 K)
- Dimethylamino group inversion: τ = 1.2 ns (²H NMR line-shape analysis)
Properties
IUPAC Name |
1-[3-(dimethylamino)propyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2-pyridin-3-yl-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c1-12-19(28-13(2)22-12)17(25)15-16(14-7-5-8-21-11-14)24(20(27)18(15)26)10-6-9-23(3)4/h5,7-8,11,16,26H,6,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSJJWGLJKQFOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CN=CC=C3)CCCN(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic synthesis. Key steps may include:
Formation of the Pyrrolone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Dimethylthiazole Moiety: This step often involves coupling reactions, such as the use of thiazole derivatives and suitable coupling agents.
Attachment of the Dimethylaminopropyl Side Chain: This can be done through nucleophilic substitution reactions, where the dimethylaminopropyl group is introduced to the intermediate compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the thiazole moiety can be reduced to alcohols.
Substitution: The dimethylaminopropyl side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Nucleophiles: Such as amines or alkoxides for substitution reactions.
Major Products:
Oxidation Products: Ketones or aldehydes derived from the hydroxyl group.
Reduction Products: Alcohols derived from the carbonyl group.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Molecular Formula
The molecular formula is with a molecular weight of approximately 350.45 g/mol.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 1-(3-(dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one exhibit significant antimicrobial properties. For instance, derivatives containing thiazole and pyridine rings have shown effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa , with minimal inhibitory concentrations (MICs) as low as 0.21 μM .
Anti-inflammatory Properties
The compound has been evaluated for its potential as an anti-inflammatory agent. Studies utilizing molecular docking simulations suggest that it may inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. Compounds designed with similar scaffolds have demonstrated dual inhibition of COX and lipoxygenase pathways, indicating a promising avenue for therapeutic development .
Anticancer Activity
Research has shown that thiazole-containing compounds can induce apoptosis in cancer cells. The specific compound has not been extensively studied for anticancer properties; however, related structures have exhibited cytotoxic effects against various cancer cell lines. This suggests potential for further investigation into its use as an anticancer agent .
Neuroprotective Effects
Some derivatives of pyrrole compounds have been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases. The incorporation of dimethylamino groups may enhance the ability of these compounds to cross the blood-brain barrier, making them candidates for treating conditions such as Alzheimer's disease .
Case Study 1: Antimicrobial Evaluation
A study evaluated a series of thiazole-pyrrole derivatives for their antimicrobial activity against a panel of bacteria. The results showed that specific modifications to the thiazole ring significantly enhanced the antimicrobial potency.
Case Study 2: Anti-inflammatory Mechanism
In vitro assays were conducted to assess the anti-inflammatory effects of related compounds on COX enzymes. The results indicated a dose-dependent inhibition, supporting further exploration into structure-activity relationships.
Mechanism of Action
The mechanism of action of 1-(3-(dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The compound could influence various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights structural differences and similarities between the target compound and analogs from the literature:
Research Findings and Implications
- Substituent Effects on Solubility: The morpholinylpropyl group in the analog from confers higher aqueous solubility compared to the dimethylaminopropyl group in the target compound, likely due to the morpholine ring’s polarity.
- Aromatic Group Influence: Replacing pyridinyl (target) with 3-ethoxyphenyl () or fluorinated chromenone () alters receptor selectivity. Pyridinyl’s nitrogen atom may improve binding to ATP pockets in kinases, whereas ethoxyphenyl could reduce off-target effects.
- Heterocyclic Core Variations : Pyrrol-2-one (target) vs. pyrazolo[3,4-d]pyrimidine () cores demonstrate divergent electronic profiles. Pyrrol-2-one’s lactam ring may favor hydrogen bonding, while pyrazolopyrimidine’s fused system enhances planar stacking interactions.
- Bioactivity Trends: Fluorinated derivatives () exhibit higher in vitro potency (e.g., IC₅₀ values < 100 nM in kinase assays) but may suffer from poor bioavailability.
Tautomerism and Stability
The 3-hydroxy group on the pyrrol-2-one ring (target) may undergo tautomerism, similar to hydroxypyrazole derivatives (). Intramolecular hydrogen bonding, as seen in , could stabilize the enol form, affecting reactivity and solubility.
Biological Activity
The compound 1-(3-(dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound features a pyrrole ring, a thiazole moiety, and a dimethylamino propyl group. Its structure suggests potential interactions with biological targets due to the presence of several functional groups that can participate in hydrogen bonding and hydrophobic interactions.
Biological Activity Overview
Research has indicated that this compound exhibits significant biological activities, particularly in the following areas:
- Antimicrobial Activity : Preliminary studies have shown that derivatives of thiazoles exhibit antimicrobial properties. The specific compound may share similar mechanisms, potentially inhibiting bacterial growth through interference with vital metabolic pathways.
- Antiviral Properties : Compounds with structural similarities to this molecule have been studied for their ability to inhibit viral proteases, making them candidates for antiviral therapies. For instance, the presence of a thiazole ring has been linked to enhanced inhibitory activity against viral enzymes such as HIV protease and SARS-CoV 3CL protease .
The biological activity of the compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in viral replication or bacterial metabolism. The structural components suggest it could fit into active sites of these enzymes, disrupting their function.
- Cellular Uptake and Distribution : The dimethylamino group enhances solubility and cellular uptake, which is critical for its bioavailability and effectiveness in vivo.
Case Studies
- Inhibition of HIV Protease : A series of compounds structurally related to this compound were synthesized and evaluated for their inhibitory effects on HIV protease. These studies demonstrated that modifications to the thiazole component significantly influenced potency, with some derivatives showing low nanomolar inhibitory concentrations .
- Antimycobacterial Screening : In a study evaluating new thiazolyl derivatives, compounds similar in structure were screened for antimycobacterial activity. Results indicated promising activity against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .
Research Findings
A summary of key findings from various studies on related compounds is presented below:
| Compound | Target | Activity | IC50 (nM) |
|---|---|---|---|
| Compound A | HIV Protease | Inhibition | 7.28 |
| Compound B | SARS-CoV 3CL Pro | Inhibition | 60 |
| Compound C | Mycobacterium tuberculosis | Antimycobacterial | 100 |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for constructing the pyrrol-2-one core with multiple substituents?
- Methodology : The pyrrol-2-one scaffold can be synthesized via base-assisted cyclization of β-ketoamide precursors. For example, 5-aryl-substituted derivatives are prepared by reacting β-ketoesters with amines under basic conditions, followed by acid-catalyzed cyclization. Adjust substituents (e.g., pyridinyl or thiazole groups) using pre-functionalized starting materials or post-cyclization modifications like Suzuki coupling .
- Critical Parameters : Solvent choice (e.g., ethanol or DMF), reaction temperature (80–120°C), and stoichiometric ratios of reagents to avoid side products.
Q. How can spectroscopic techniques resolve structural ambiguities in this compound?
- Methodology :
- NMR : Use and NMR to confirm the pyrrol-2-one ring (e.g., carbonyl resonance at ~170 ppm) and substituent positions. The 3-hydroxy group may show broad peaks due to hydrogen bonding .
- IR : Detect hydroxyl stretches (~3200–3500 cm) and carbonyl groups (~1650–1750 cm) .
- HRMS : Validate molecular weight and fragmentation patterns to distinguish regioisomers .
Q. What purification methods are effective for isolating this compound?
- Methodology : Use column chromatography with silica gel and gradients of ethyl acetate/hexane. For polar derivatives (e.g., hydroxy or dimethylamino groups), employ reverse-phase HPLC with acetonitrile/water .
Advanced Research Questions
Q. How can molecular docking predict the biological targets of this compound?
- Methodology :
- Target Selection : Prioritize receptors common to pyridine/thiazole motifs, such as kinases or GPCRs.
- Docking Software : Use AutoDock Vina or Schrödinger Suite. Prepare the ligand by optimizing 3D geometry (e.g., DFT calculations for tautomeric forms of the hydroxy group).
- Validation : Compare docking scores with known inhibitors (e.g., doxorubicin for DHFR) and validate via mutagenesis studies .
Q. How to address contradictions in biological activity data across studies?
- Methodology :
- Purity Assessment : Re-analyze compound purity via HPLC and elemental analysis. Impurities >1% can skew results .
- Assay Conditions : Standardize protocols (e.g., cell line viability assays using identical incubation times and serum concentrations).
- Meta-Analysis : Correlate structural variations (e.g., substituent electronic effects) with activity trends using QSAR models .
Q. What strategies optimize bioavailability given the compound’s solubility challenges?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
